molecular formula C10H14O B1210595 Verbenone CAS No. 5480-12-6

Verbenone

Cat. No. B1210595
CAS RN: 5480-12-6
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one is a carbobicyclic compound that is bicyclo[3.1.1]heptane which is substituted by an oxo group at position 2 and by methyl groups at positions 4, 6 and 6, and which contains a double bond between positions 3 and 4. It is a carbobicyclic compound, a cyclic ketone and an enone.

Scientific Research Applications

Forest Ecology and Pest Management

  • Pine Tree Protection : Verbenone has been effective in reducing lodgepole pine infestation by mountain pine beetles. It acts as an antiaggregative pheromone, significantly reducing tree losses in treated areas (Amman et al., 1989).

  • Insect Response Interruption : Research shows that verbenone and trans-verbenol can reduce the trap catch of Dendroctonus brevicomis, a species of bark beetle. These compounds, released during host colonization, serve as interruptants, potentially useful as tree protectants (Bedard et al., 1980).

  • Large-Scale Protection : Aerial applications of verbenone-releasing flakes have shown effectiveness in protecting lodgepole pine stands from Dendroctonus ponderosae attacks. This suggests its potential for area-wide forest protection (Gillette et al., 2009).

  • Dose-Dependent Efficacy : The interruption of pheromone-based attraction of various pine bark beetles to their aggregation pheromones by verbenone is dose-dependent. This finding is crucial for determining the optimal application rates for effective pest management (Miller et al., 1995).

  • Stand-Level Protection : High-dose verbenone applications can significantly reduce the number of lodgepole and whitebark pine trees attacked by mountain pine beetles. This indicates its utility in protecting forest stands (Bentz et al., 2005).

Entomology and Insect Behavior

  • Predator and Beetle Attraction : Verbenone's effect on attracting or repelling various predatory and woodboring beetles has been studied, revealing varied responses among different species. This insight is vital for understanding ecosystem dynamics and developing integrated pest management strategies (Lindgren & Miller, 2002).

  • Semiochemical Roles : Verbenone plays a role in interrupting the semiochemical-mediated attraction of certain beetle species, including the red turpentine beetle. This research contributes to our understanding of beetle behavior and the potential for controlling their populations (Rappaport et al., 2001).

properties

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048115
Record name DL-Verbenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Verbenone

CAS RN

80-57-9, 5480-12-6
Record name (±)-Verbenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dl-Verbenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6832
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Verbenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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